molecular formula C20H23NO4S2 B14794360 benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

benzyl N-[4-[dimethyl(oxo)-lambda6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

Cat. No.: B14794360
M. Wt: 405.5 g/mol
InChI Key: YDHFBDYMCGOMSW-UHFFFAOYSA-N
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Description

(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including sulfonium, carbonyl, and phenylthio groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide typically involves multi-step organic reactions. The starting materials are often simple organic compounds that undergo a series of transformations, including:

    Formation of the sulfonium group: This can be achieved through the reaction of a suitable sulfide with an oxidizing agent.

    Introduction of the benzyloxycarbonyl group: This step may involve the protection of an amine group using benzyl chloroformate.

    Formation of the oxo and phenylthio groups: These groups can be introduced through various organic reactions, such as oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can undergo various chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Biology

In biological research, this compound may be used to study enzyme interactions, protein modifications, and cellular signaling pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and cellular pathways. The sulfonium group may act as an electrophile, while the carbonyl and phenylthio groups may participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (Methylsulfonio)methane: Lacks the benzyloxycarbonyl and phenylthio groups.

    (Methyl(oxo)sulfonio)methane: Lacks the benzyloxycarbonyl and phenylthio groups.

    ®-3-Amino-2-oxo-4-(phenylthio)butanoic acid: Lacks the sulfonium and benzyloxycarbonyl groups.

Properties

Molecular Formula

C20H23NO4S2

Molecular Weight

405.5 g/mol

IUPAC Name

benzyl N-[4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate

InChI

InChI=1S/C20H23NO4S2/c1-27(2,24)15-19(22)18(14-26-17-11-7-4-8-12-17)21-20(23)25-13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)

InChI Key

YDHFBDYMCGOMSW-UHFFFAOYSA-N

Canonical SMILES

CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C

Origin of Product

United States

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